
1-(3,4-Dipropoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Biological Evaluation as Anti-inflammatory, Antioxidant, and Antimicrobial Agents A series of compounds, including 1-(2,4-dimethoxy-phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone, synthesized using 1-(2,4-dimethoxy-phenyl)-ethanone, were evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities. Compounds showed promising IL-6 inhibitory, free radical scavenging, and antimicrobial activities, positioning them as potential lead compounds for future drug discovery studies (Bandgar et al., 2009).
Photochemical Studies The photochemical reactivity of 1,2-di(3′,4′-dimethoxyphenyl)ethanone, a lignin model dimer, was examined in various conditions. The study revealed its transformation into several compounds, contributing to an understanding of its behavior under different environmental conditions (Castellan et al., 1990).
Catalysis in Asymmetric Reduction of Ketones A polymethacrylate containing 4-hydroxy-α,α-diphenyl-l-prolinol was used as a catalyst in the asymmetric reduction of 1-arylethanones, demonstrating the potential of related compounds in catalytic processes (Thvedt et al., 2011).
Photophysical Investigation for Sensing Applications The photophysical properties of (2 E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one were explored, revealing insights for its potential use in sensing applications due to changes in fluorescence intensities in different conditions (Asiri et al., 2017).
Antimicrobial Activity Research into 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, synthesized using a related compound, showcased antimicrobial activity, contributing to the field of medicinal chemistry and drug research (Wanjari, 2020).
Application in Green Chemistry The application of whole-cell biocatalysis using plant cells and environmentally friendly solvents for the enantioselective preparation of chiral molecules was demonstrated using 1-(3,4-dimethylphenyl)ethanone, highlighting its role in sustainable chemical processes (Panić et al., 2017).
Research in Phase Equilibrium The ternary phase equilibrium of 1-(3-nitrophenyl)ethanone and related compounds in various solvents was investigated, providing valuable data for the separation processes in chemical engineering (Li et al., 2019).
Template Synthesis and Antimicrobial Activities The synthesis of Cr(III) macrocyclic complexes using ligands derived from related ethanone compounds was explored. These complexes were tested for their antimicrobial, nematicidal, and pesticidal activities, showing positive results (Masih et al., 2013).
Safety and Hazards
Mecanismo De Acción
Biochemical Pathways
As a compound used in proteomics research , it may influence a variety of biochemical processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For 1-(3,4-Dipropoxyphenyl)ethanone, it is recommended to store the compound at room temperature , suggesting that temperature could be an important environmental factor for its stability.
Propiedades
IUPAC Name |
1-(3,4-dipropoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-4-8-16-13-7-6-12(11(3)15)10-14(13)17-9-5-2/h6-7,10H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTJHXNUCAAKDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)C)OCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
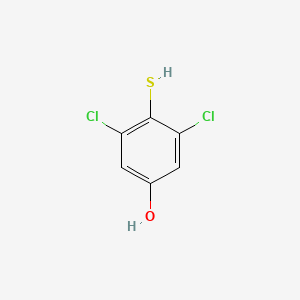
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2433840.png)
![2-Chloro-N-[1-[1-(hydroxymethyl)cyclopent-3-en-1-yl]-2-methylpropyl]propanamide](/img/structure/B2433844.png)
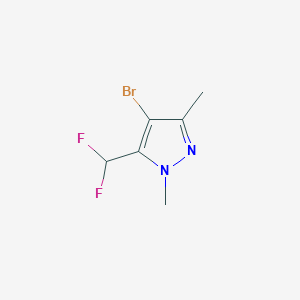


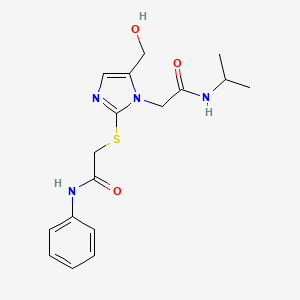
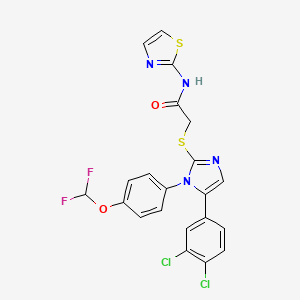
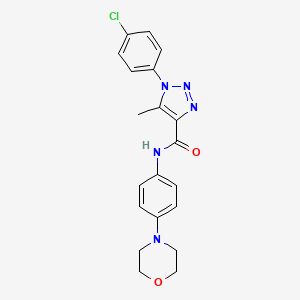

![N-allyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methoxy-N'-methylbenzenesulfonohydrazide](/img/structure/B2433857.png)
![5-(2-aminopropyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2433858.png)

![2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid](/img/structure/B2433861.png)
